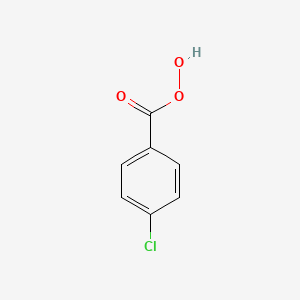

p-Chloroperbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

937-22-4 |

|---|---|

Molecular Formula |

C7H5ClO3 |

Molecular Weight |

172.56 g/mol |

IUPAC Name |

4-chlorobenzenecarboperoxoic acid |

InChI |

InChI=1S/C7H5ClO3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4,10H |

InChI Key |

STABAPSYCQFWOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OO)Cl |

Origin of Product |

United States |

Historical Development and Evolution of P Chloroperbenzoic Acid Mcpba in Organic Synthesis

Early Discoveries and Initial Applications

While the epoxidation of alkenes using peroxyacids, known as the Prilezhaev reaction, was first reported by Nikolai Prilezhaev in 1909, the widespread adoption of meta-chloroperoxybenzoic acid (mCPBA) in organic synthesis began to flourish in the 1960s. masterorganicchemistry.com Initially, mCPBA was utilized for analytical purposes, specifically for the determination of the total unsaturation in various organic compounds. chemicalbook.com Its utility in more intricate synthetic transformations, however, soon became evident to the chemistry community.

The preference for mCPBA over other peroxy acids grew due to its relative ease of handling as a stable, crystalline solid. masterorganicchemistry.com This characteristic made it a more convenient and safer option for laboratory use compared to other peroxy acids that were often prepared in situ or were less stable. The main areas of its early use included the epoxidation of alkenes, the conversion of ketones to esters in the Baeyer-Villiger oxidation, the oxidation of sulfides to sulfoxides and sulfones, and the oxidation of amines to their corresponding amine oxides. chemicalbook.comwikipedia.org

Pioneering Mechanistic Insights (e.g., Bartlett's "Butterfly Mechanism")

A pivotal moment in understanding the reactivity of peroxy acids came with the proposal of the "Butterfly Mechanism" by Paul D. Bartlett. This mechanistic model provided profound insight into the epoxidation of alkenes. The reaction is believed to proceed through a concerted transition state where the peracid is intramolecularly hydrogen-bonded. masterorganicchemistry.com

The key features of the Bartlett "Butterfly Mechanism" include:

A Concerted Process: The formation of the two new carbon-oxygen bonds and the cleavage of the oxygen-oxygen bond in the peroxy acid occur in a single, synchronous step. masterorganicchemistry.com

Stereospecificity: The mechanism elegantly explains the observed stereospecificity of the reaction. A cis-alkene yields a cis-epoxide, while a trans-alkene produces a trans-epoxide, as the oxygen atom is delivered to the same face of the double bond. masterorganicchemistry.com

Electrophilic Nature of the Peracid: The peracid acts as the electrophile, while the alkene serves as the nucleophile. This is supported by the observation that electron-rich alkenes undergo epoxidation at a faster rate. masterorganicchemistry.com

The table below illustrates the effect of alkene substitution on the relative rate of epoxidation, highlighting the nucleophilic character of the alkene in this reaction.

| Alkene | Number of Methyl Groups | Relative Rate of Epoxidation |

| Ethylene | 0 | 1 |

| Propene | 1 | 24 |

| cis-2-Butene | 2 | 500 |

| 2-Methyl-2-butene | 3 | 6500 |

| 2,3-Dimethyl-2-butene | 4 | >6500 |

This data demonstrates that increased alkyl substitution on the double bond, which increases its electron density, accelerates the rate of epoxidation. masterorganicchemistry.com

Development of Synthetic Methodologies for mCPBA

The accessibility of mCPBA was crucial for its widespread adoption. A reliable and scalable laboratory preparation was essential. The most common method for synthesizing mCPBA involves the reaction of m-chlorobenzoyl chloride with a basic solution of hydrogen peroxide, followed by acidification. wikipedia.org

A well-established procedure for this synthesis was published in the esteemed journal Organic Syntheses in 1970 by Richard N. McDonald, Richard N. Steppel, and James E. Dorsey. masterorganicchemistry.com This procedure provided the organic chemistry community with a detailed and vetted method for preparing mCPBA.

Commercially available mCPBA is typically sold as a stabilized mixture, containing less than 72% of the active peroxy acid, with the remainder being m-chlorobenzoic acid (around 10%) and water. wikipedia.org For reactions requiring high purity mCPBA, purification methods were developed. The most common technique involves washing the commercial-grade material with a phosphate (B84403) buffer solution at a pH of 7.5. This exploits the difference in acidity between the peroxy acid and the carboxylic acid impurity; the more acidic m-chlorobenzoic acid is extracted into the aqueous basic solution, leaving the purified mCPBA in the organic layer. wikipedia.org

Expansion of mCPBA Reactivity and Substrate Scope

Beyond its initial applications, the synthetic utility of mCPBA continued to expand as chemists explored its reactivity with a wider range of functional groups and substrates. This led to the discovery of new transformations and the refinement of existing methods.

Key expansions in the reactivity of mCPBA include:

Baeyer-Villiger Oxidation: First reported in 1899 by Adolf von Baeyer and Victor Villiger, this reaction gained renewed interest with the availability of stable peroxy acids like mCPBA. wikipedia.org It allows for the conversion of ketones to esters and cyclic ketones to lactones, proving to be a powerful tool in the synthesis of complex molecules. wikipedia.orgrsc.org

Oxidation of Nitrogen and Sulfur Heterocycles: mCPBA was found to be effective for the oxidation of heteroatoms in various cyclic systems. For instance, it can oxidize sulfides to sulfoxides and further to sulfones. wikipedia.org Similarly, nitrogen-containing heterocycles can be oxidized to their corresponding N-oxides.

Rubottom Oxidation: This reaction involves the oxidation of silyl (B83357) enol ethers to α-hydroxy ketones, providing a valuable method for the introduction of a hydroxyl group adjacent to a carbonyl.

Oxidation of Amines: mCPBA can oxidize amines to various products, including amine oxides. wikipedia.org

The versatility of mCPBA is demonstrated by its ability to oxidize a wide array of functional groups, making it an indispensable reagent in modern organic synthesis. rsc.org

Comparison with Other Peroxyacids in Historical Context

In the mid-20th century, several peroxy acids were available to chemists, including peracetic acid and perbenzoic acid. However, mCPBA often emerged as the reagent of choice due to a combination of factors including reactivity, stability, and ease of handling.

The reactivity of a peroxy acid is influenced by the electronic nature of the substituents on the aromatic ring or alkyl chain. Electron-withdrawing groups increase the electrophilicity of the peroxy acid, making it a more potent oxidizing agent. The chlorine atom at the meta position of mCPBA is electron-withdrawing, which enhances its reactivity compared to unsubstituted perbenzoic acid. masterorganicchemistry.com

A 1955 study by Lynch and Pausacker provided a quantitative comparison of the reactivity of various substituted perbenzoic acids in the epoxidation of alkenes, confirming that electron-withdrawing substituents accelerate the reaction. masterorganicchemistry.com

The following table provides a qualitative comparison of common peroxy acids used in a historical context.

| Peroxy Acid | Common Abbreviation | Key Characteristics |

| Peroxyformic Acid | Highly reactive, often generated in situ. | |

| Peracetic Acid | PAA | Commercially available, but can be explosive. |

| Perbenzoic Acid | Less reactive than mCPBA. | |

| meta-Chloroperbenzoic Acid | mCPBA | Stable solid, good reactivity, widely used. masterorganicchemistry.com |

| Trifluoroperacetic Acid | TFPAA | Highly reactive due to the strong electron-withdrawing trifluoromethyl group. |

The superior balance of stability, reactivity, and commercial availability ultimately led to mCPBA becoming one of the most frequently used peroxy acids in organic synthesis. masterorganicchemistry.com

Synthesis and Characterization of P Chloroperbenzoic Acid

Established Synthetic Routes for mCPBA

The primary and most common method for synthesizing mCPBA involves the reaction of m-chlorobenzoyl chloride with a basic solution of hydrogen peroxide, followed by acidification. wikipedia.org A detailed procedure involves the perhydrolysis of m-chlorobenzoyl chloride. orgsyn.org This is achieved by reacting it with 30% hydrogen peroxide in the presence of sodium hydroxide (B78521) and magnesium sulfate (B86663) in a dioxane-water solvent system. orgsyn.org The mixture is kept at a low temperature, and after the reaction, the solution is acidified with cold sulfuric acid. orgsyn.org The mCPBA is then extracted with a solvent like dichloromethane (B109758). orgsyn.org

An alternative approach involves the use of m-chlorobenzoic acid, which is first converted to m-chlorobenzoyl chloride by refluxing with thionyl chloride. orgsyn.org The resulting acid chloride is then subjected to the hydrogen peroxide reaction as described above. orgsyn.org

Methods for Enhancing Purity and Stability

Commercially available mCPBA is typically a mixture containing less than 72% of the active peroxyacid, with the remainder being m-chlorobenzoic acid (around 10%) and water. wikipedia.org This composition enhances its shelf stability. masterorganicchemistry.com For applications requiring higher purity, several purification methods are employed.

One effective method involves washing the commercial-grade mCPBA with a phosphate (B84403) buffer at a pH of 7.5. wikipedia.orgblogspot.comreddit.com This process selectively removes the more acidic m-chlorobenzoic acid impurity. wikipedia.org The peroxyacid can then be recovered by drying the washed material under reduced pressure. blogspot.comreddit.com It is crucial to handle highly purified mCPBA with extreme care due to its potential explosive nature. masterorganicchemistry.com

Stability of mCPBA is a significant concern, as it can degrade over time, especially when exposed to heat or certain materials. orgsyn.orgchemicalbook.com To minimize the loss of active oxygen content, prolonged heating during the removal of solvents should be avoided. orgsyn.orgucsc.edu For long-term storage, mCPBA should be kept in polyethylene (B3416737) containers and refrigerated. orgsyn.orgucsc.edu Contact with glass surfaces can catalyze the decomposition of the peracid. orgsyn.orgucsc.edu

Considerations for Large-Scale Synthesis and Handling

While mCPBA is a valuable laboratory reagent, its use on an industrial scale is limited due to its thermal instability. acs.orgresearchgate.net Pure mCPBA is shock-sensitive and can be explosive. chemicalbook.com Even the commercial grade, stabilized with m-chlorobenzoic acid and water, presents significant safety concerns for large-scale operations. chemicalbook.com

Studies have investigated the stability of mCPBA in various solvents to ensure safer handling in pilot plants. researchgate.netacs.org It was found that high concentrations of mCPBA in dichloromethane (DCM) can be intrinsically unstable, exhibiting a low onset temperature for exothermic decomposition. acs.orgresearchgate.net Therefore, careful control of process parameters such as concentration, the sequence of addition, and temperature is critical for safe large-scale use. acs.orgresearchgate.net Research has demonstrated the successful and safe application of these controlled parameters in pilot plant reactions involving significant quantities of mCPBA. acs.orgresearchgate.netacs.org

Analytical Methodologies for Purity Assessment and Quantification of mCPBA as a Reagent

Accurate determination of the purity and active oxygen content of mCPBA is essential for its effective and safe use. A combination of spectroscopic, chromatographic, and titrimetric methods are employed for this purpose.

Spectroscopic Techniques for Structural Elucidation of the Peracid Moiety

Spectroscopic methods are invaluable for confirming the structure of mCPBA and identifying impurities.

Infrared (IR) Spectroscopy: FTIR spectra of mCPBA show characteristic absorption bands that confirm the presence of the peracid functional group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. researchgate.net

Mass Spectrometry (MS): GC-MS analysis provides information on the molecular weight and fragmentation pattern of mCPBA, aiding in its identification and the detection of byproducts. nih.gov ESI-MS has also been utilized in studies involving mCPBA. mdpi.com

Chromatographic Methods for Purity Analysis

Chromatographic techniques are widely used for separating mCPBA from its impurities and quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis of mCPBA. nih.gov Reverse-phase HPLC, in particular, can be used to separate mCPBA from related compounds, and its epoxidation reaction with unsaturated fatty acids enhances chromatographic separation of their isomers. biorxiv.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions involving mCPBA and to qualitatively assess the purity of the product. orgsyn.orgderpharmachemica.com

Gas Chromatography (GC): GC analysis can be used to determine the purity of the final product, showing the presence of any unreacted starting materials or byproducts. orgsyn.org

Titrimetric Methods for Active Oxygen Content

The most common method for determining the active oxygen content of mCPBA is iodometric titration. orgsyn.orguliege.be This method involves reacting a known amount of the peracid with an excess of iodide ions in an acidic solution. The peracid oxidizes the iodide to iodine, and the amount of liberated iodine is then determined by titration with a standardized solution of sodium thiosulfate, typically using a starch indicator to detect the endpoint. orgsyn.orgucsc.edu

The concentration of the active oxidizing agent can be determined by dissolving the mCPBA sample in a suitable solvent, adding potassium iodide and acetic acid, and then titrating the resulting solution with sodium thiosulfate. orgsyn.orgdiva-portal.org This method is reliable for quantifying the peracid content in both commercial preparations and purified samples. orgsyn.orgucsc.edu

Table of Analytical Data

| Analytical Technique | Purpose | Key Findings |

| Iodometric Titration | Quantification of active oxygen content | A standard and reliable method for determining the percentage of active mCPBA in a sample. orgsyn.orgucsc.eduuliege.be |

| HPLC | Purity analysis and separation of isomers | Effective for separating mCPBA from impurities and for analyzing products of mCPBA reactions. nih.govbiorxiv.org |

| TLC | Reaction monitoring and qualitative purity check | A quick and convenient method to follow the progress of a reaction and assess the presence of byproducts. orgsyn.orgderpharmachemica.com |

| GC | Purity analysis | Used to determine the percentage purity of the final product and identify volatile impurities. orgsyn.org |

| ¹H and ¹³C NMR | Structural elucidation | Confirms the chemical structure of mCPBA and its derivatives. researchgate.net |

| FTIR | Functional group identification | Provides evidence for the presence of the characteristic peracid functional group. nih.gov |

| Mass Spectrometry | Molecular weight determination and identification | Confirms the molecular weight and helps in identifying fragmentation patterns for structural confirmation. nih.govmdpi.com |

Fundamental Reaction Mechanisms Mediated by Mcpba

Concerted Mechanisms in Oxidation Reactions

Concerted mechanisms, where bond-forming and bond-breaking events occur in a single, synchronous step, are a hallmark of many m-CPBA oxidations. These pathways are characterized by a well-defined transition state and are often highly stereospecific.

The epoxidation of alkenes by m-CPBA is a classic example of a concerted reaction that proceeds through a transition state famously dubbed the "butterfly mechanism". masterorganicchemistry.comorganicchemistrytutoring.caorgoreview.com First proposed by Bartlett, this mechanism involves a single, continuous flow of electrons. masterorganicchemistry.comwikipedia.org The peroxyacid adopts a conformation where it is intramolecularly hydrogen-bonded, and the plane of the peracid bisects the plane of the alkene. wikipedia.orgjku.at

In this transition state:

The π electrons of the alkene act as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid. organicchemistrytutoring.caleah4sci.com

Simultaneously, a lone pair from this oxygen atom attacks one of the alkene carbons, beginning the formation of the three-membered epoxide ring. leah4sci.com

The weak oxygen-oxygen (O-O) bond of the peroxyacid cleaves. masterorganicchemistry.com

The carbonyl oxygen of the m-CPBA acts as a base, abstracting the proton from the hydroxyl group of the peroxyacid. masterorganicchemistry.com

This intricate, single-step process involves the movement of multiple electron pairs and accounts for key experimental observations. visualizeorgchem.comsaskoer.ca The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the final epoxide product; a cis-alkene yields a cis-epoxide, and a trans-alkene affords a trans-epoxide. masterorganicchemistry.comjku.atlibretexts.org This is a direct consequence of the concerted nature of the butterfly mechanism, which does not involve open intermediates that could allow for bond rotation. edurev.in The byproduct of this reaction is m-chlorobenzoic acid. masterorganicchemistry.com

The epoxidation reaction is a prime example of an oxygen atom transfer (OAT) reaction. orgoreview.comsci.am In this process, an oxygen atom is transferred from the peroxyacid to the substrate, in this case, the alkene. orgoreview.com The driving force for this transfer is the formation of stronger carbon-oxygen (C-O) sigma bonds at the expense of a weaker O-O single bond and a carbon-carbon (C-C) pi bond. masterorganicchemistry.com

The transition state geometry allows for crucial frontier molecular orbital interactions. These include the interaction between the highest occupied molecular orbital (HOMO) of the alkene (the π C=C orbital) and the lowest unoccupied molecular orbital (LUMO) of the peroxyacid (the σ* O-O orbital). organicchemistrytutoring.cawikipedia.org This interaction facilitates the breaking of the O-O bond and the formation of one of the new C-O bonds. wikipedia.org

Beyond epoxidation, m-CPBA facilitates other OAT reactions, such as the Baeyer-Villiger oxidation of ketones to esters and the oxidation of sulfides to sulfoxides and sulfones. masterorganicchemistry.comorgoreview.comwikipedia.org While the mechanisms differ in their specifics, they share the common feature of transferring an oxygen atom from the peroxyacid to the substrate. In some metal-catalyzed systems, metal-oxo complexes are formed as intermediates that then act as the oxygen atom transfer reagents. numberanalytics.com

Stepwise and Radical Mechanisms

While concerted pathways are common, m-CPBA can also react through stepwise mechanisms, particularly in the presence of transition metals or under conditions that favor homolysis. mdpi.comresearchgate.net These pathways often involve the formation of highly reactive radical intermediates.

The peroxide O-O bond in m-CPBA is relatively weak and susceptible to homolytic cleavage, where the bond breaks to give two radical species. masterorganicchemistry.commdpi.com This process can be triggered by factors like heat, light, or the presence of a transition metal catalyst. mdpi.com The homolytic splitting of the O-O bond is a key step in initiating radical-based oxidation reactions. mdpi.comrsc.org

Studies involving iron porphyrin complexes have shown that the oxidation state of the metal can dictate the cleavage pathway. nih.gov An Fe(II) center tends to promote heterolytic (uneven) cleavage, while an Fe(III) center favors homolytic cleavage of the O-O bond. nih.gov In some nickel-catalyzed oxidations, the homolytic cleavage of the m-CPBA O-O bond is considered a primary route for the formation of radical nickel-oxo species. mdpi.com The resulting m-chlorobenzoyloxy radical can rapidly decarboxylate to form a chlorophenyl radical and carbon dioxide. mdpi.comrsc.org

Once formed, radical intermediates such as the m-chlorobenzoyloxy radical (ArC(O)O•) and the chlorophenyl radical (Ar•) are highly reactive. mdpi.com These species are capable of abstracting hydrogen atoms from substrates, initiating a radical chain reaction. mdpi.comresearchgate.net For instance, in the oxidation of alkanes, these radicals can abstract a hydrogen atom from a C-H bond to form a carbon-centered radical (R•). researchgate.net This alkyl radical can then react further, for example, with another molecule of m-CPBA to yield a hydroxylated product and propagate the radical chain. researchgate.net

The involvement of radical intermediates can sometimes complicate mechanistic interpretations, as their reactivity can compete with or mask the intended selective oxidation pathways. mdpi.comrsc.org The presence of byproducts like chlorobenzene (B131634) is often indicative of a radical pathway, as it is formed from the decarboxylation of the m-chlorobenzoyloxy radical. mdpi.comrsc.org In certain catalytic systems, the goal is to control the reaction to favor a desired pathway, such as a metal-mediated concerted mechanism, while suppressing these less selective free-radical routes. rsc.orgrsc.org

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can significantly influence the mechanism and rate of m-CPBA oxidations. While the classic Prilezhaev epoxidation is noted for its relative insensitivity to solvent polarity, suggesting a non-ionic transition state, other reactions show marked solvent effects. masterorganicchemistry.comedurev.in

Inert, non-aqueous solvents like chloroform, dichloromethane (B109758), benzene, and acetone (B3395972) are commonly used for epoxidations to prevent the acid- or base-catalyzed hydrolysis of the newly formed epoxide ring into a diol. wikipedia.orglibretexts.org

For other types of oxidations, particularly those involving C-H bonds, the solvent's ability to act as a hydrogen bond donor (HBD) or acceptor (HBA) is crucial. researchgate.net For example, in the oxidation of alkanes, using a strong HBD and poor HBA solvent like a fluorinated alcohol can lead to significantly higher yields and selectivities for the alcohol product. researchgate.net The solvent can interact with the m-CPBA or the reaction intermediates through hydrogen bonding, altering their reactivity and influencing the reaction pathway. researchgate.net In some cases, more polar solvents can decrease reaction efficiency by promoting the decomposition of m-CPBA, especially in the presence of metal catalysts. uliege.be

The effect of different solvents on the rate and yield of specific m-CPBA reactions is an area of active research, with findings indicating that judicious solvent selection can be a powerful tool for controlling reaction outcomes. researchgate.netacs.org

Table of Solvent Effects on m-CPBA Reactions

| Reaction Type | Solvent(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Alkene Epoxidation | Chloroform, Dichloromethane | Good solubility for reagents, inert nature prevents epoxide opening. | wikipedia.org |

| Alkene Epoxidation | Aqueous media (with acid/base) | Hydrolysis of epoxide product to form a vicinal diol. | libretexts.org |

| Alkane C-H Oxidation | Fluorinated alcohols (e.g., NFTB, HFIP) | Increased yield and selectivity for alcohol product due to H-bonding effects. | researchgate.net |

| Aromatic Chlorination | Dichloromethane, Chloroform | Best overall results for chlorination of toluene (B28343) and anisole. | uliege.be |

| Aromatic Chlorination | Polar solvents (e.g., Acetone) | Prevents chlorination of toluene, reduces yield for anisole. | uliege.be |

Polarity and Hydrogen-Bonding Effects

The "butterfly mechanism" is the proposed transition state for the epoxidation of alkenes with m-CPBA. masterorganicchemistry.com This concerted mechanism is sensitive to the polarity of the solvent and its ability to form hydrogen bonds. The reaction rate is notably slower in hydrogen-bonding solvents, which can disrupt the internal hydrogen bonding within the butterfly transition state. masterorganicchemistry.com Non-polar solvents, such as dichloromethane, are often preferred for these reactions. masterorganicchemistry.com

The inherent weakness of the O-O bond in peroxides is a key factor in their reactivity. In m-CPBA, the electron-withdrawing nature of the adjacent carbonyl group further weakens this bond, making it more susceptible to cleavage. pearson.com This electronic effect, combined with the stability of the resulting carboxylate, drives the oxygen transfer reaction.

The reaction's stereospecificity, where the configuration of the starting alkene is retained in the epoxide product, is a direct consequence of the concerted nature of the mechanism. masterorganicchemistry.comquora.com The oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition. masterorganicchemistry.com

Influence of Co-solvents and Additives

The choice of solvent and the presence of additives can significantly influence the course and efficiency of reactions involving m-CPBA. While non-polar solvents are generally favored for epoxidations, the use of co-solvents and additives can be strategic for other transformations.

In certain C-H bond oxidation reactions catalyzed by metal complexes, the addition of an acidic promoter like nitric acid (HNO₃) can dramatically enhance the reaction rate and selectivity. rsc.orgrsc.org For instance, in a cobalt/iron-catalyzed system, the presence of HNO₃ was found to suppress non-selective side reactions. rsc.orgrsc.org In the epoxidation of alkenes catalyzed by a nanomagnetic Co(III) salen complex, pyridine (B92270) N-oxide (PNO) was used as an axial ligand to improve the yield of the epoxide. ias.ac.in

The polarity of the solvent also plays a critical role in catalyst activity. In the aforementioned Co(III) salen complex-catalyzed epoxidation, dichloromethane (DCM) was found to be the optimal solvent, while polar protic solvents like water, ethanol (B145695), and methanol (B129727) resulted in lower yields. ias.ac.in This is attributed to the potential coordination of these solvents to the metal center, competing with the oxidation reaction. ias.ac.in

Fluorinated alcohols, such as nonafluoro-tert-butanol (NFTB) and hexafluoroisopropanol (HFIP), can act as strong hydrogen-bond donors and poor hydrogen-bond acceptors. researchgate.net Their use as solvents in the peracid oxidation of alkanes can lead to significantly higher yields and selectivities for the alcohol product. researchgate.net This highlights the nuanced role of hydrogen bonding, where directed interactions can be beneficial.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful tool for unraveling the intricate details of reaction mechanisms. By selectively replacing an atom with its heavier isotope, chemists can trace its path throughout a chemical transformation, providing direct evidence for proposed mechanistic steps.

Elucidating Oxygen Source in Epoxidations

A fundamental question in the epoxidation of alkenes by m-CPBA is the origin of the oxygen atom in the resulting epoxide. Isotopic labeling studies have unequivocally demonstrated that the oxygen atom transferred to the alkene comes from the hydroxyl group (-OH) of the peroxyacid, not the carbonyl oxygen. masterorganicchemistry.comedurev.in This was confirmed by using m-CPBA labeled with ¹⁸O at the hydroxyl position and observing the incorporation of ¹⁸O into the epoxide product. nih.gov

These findings are fully consistent with the concerted "butterfly mechanism," where the peroxyacid's hydroxyl oxygen is directly involved in the formation of the new C-O bonds of the epoxide ring. masterorganicchemistry.com

Investigating C-H Bond Activation Mechanisms

Isotopic labeling has also been instrumental in studying the mechanism of C-H bond activation by m-CPBA, often in the presence of metal catalysts. In the oxidation of C-H bonds catalyzed by a cobalt/iron system, isotopic labeling experiments using H₂¹⁸O and D₂O were conducted to probe the reaction mechanism. rsc.orgrsc.org These studies, combined with kinetic isotope effects, suggested that the primary oxidation pathway proceeds through a concerted mechanism involving a cobalt-peroxo C-H attacking species or a cobalt-oxyl species, rather than a free-radical pathway. rsc.orgrsc.org

In other metal-catalyzed C-H hydroxylation reactions, isotopic labeling studies have confirmed the incorporation of ¹⁸O from H₂¹⁸O into the product, providing evidence for an oxomanganese(V)-mediated oxidation mechanism. acs.org Furthermore, kinetic isotope effect studies, where a C-H bond is replaced by a C-D bond, can help to determine whether C-H bond cleavage is the rate-determining step of the reaction. nih.gov A significant kinetic isotope effect is often indicative of a mechanism where the C-H bond is broken in the rate-limiting step. nih.gov

Interactive Data Tables

Table 1: Effect of Solvents on Styrene Epoxidation Catalyzed by Co@Fe₃O₄/SiO₂

| Entry | Solvent | Yield (%) |

| 1 | Water | Low |

| 2 | Ethanol | Low |

| 3 | Methanol | Low |

| 4 | Nonpolar Media | Poor Conversion |

| 5 | Dichloromethane (DCM) | Excellent |

Data sourced from a study on nanomagnetic Co(III)@Fe₃O₄/SiO₂ salen complex catalyzed epoxidation. ias.ac.in

Table 2: Research Findings from Isotopic Labeling Studies

| Study Focus | Labeled Compound | Key Finding | Implication | Reference |

| Oxygen Source in Epoxidation | m-CPBA (¹⁸O-labeled hydroxyl) | ¹⁸O is incorporated into the epoxide. | The hydroxyl oxygen of the peroxyacid is transferred. | nih.gov |

| C-H Bond Activation | H₂¹⁸O, D₂O | Evidence for a concerted mechanism. | Rules out a purely free-radical pathway. | rsc.orgrsc.org |

| C-H Hydroxylation | H₂¹⁸O | Incorporation of ¹⁸O into the alcohol product. | Supports an oxomanganese(V)-mediated mechanism. | acs.org |

Applications of Mcpba in Advanced Organic Synthesis

Epoxidation Reactions

The primary application of mCPBA is the conversion of alkenes into epoxides (oxiranes), a reaction known as epoxidation. masterorganicchemistry.comvisualizeorgchem.com This transformation is of significant synthetic utility as the resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with a variety of nucleophiles. visualizeorgchem.com

Alkene Epoxidation

The reaction between an alkene and mCPBA proceeds through a concerted mechanism, where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. libretexts.orgmasterorganicchemistry.com This process involves the breaking of the C-C pi bond and the O-O single bond, concurrent with the formation of two new C-O single bonds. masterorganicchemistry.com The byproduct of this reaction is meta-chlorobenzoic acid, which is typically removed during aqueous workup. masterorganicchemistry.comrochester.edu

The general reactivity trend for alkene epoxidation with mCPBA is that electron-rich double bonds react faster than electron-poor ones. This is because the alkene acts as the nucleophile and the peroxy acid acts as the electrophile. libretexts.org

A hallmark of mCPBA epoxidation is its stereospecificity, which is a direct consequence of its concerted mechanism. libretexts.orgmasterorganicchemistry.com The geometry of the starting alkene is retained in the epoxide product. For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. libretexts.orgquora.com

The addition of the oxygen atom occurs from the same face of the double bond, a process known as syn addition. masterorganicchemistry.comleah4sci.com This means that the two new carbon-oxygen bonds are formed on the same side of the plane previously occupied by the alkene. masterorganicchemistry.com This is often depicted with both C-O bonds shown as wedges or both as dashes in chemical drawings. masterorganicchemistry.comyoutube.com The reaction proceeds through a characteristic "butterfly" transition state. reactionweb.io

| Starting Alkene | Product Epoxide | Stereochemical Outcome |

| cis-Stilbene | cis-Stilbene oxide | Retention of cis stereochemistry |

| trans-Stilbene | trans-Stilbene oxide | Retention of trans stereochemistry |

In molecules containing multiple double bonds (polyenes), mCPBA exhibits regioselectivity, preferentially epoxidizing the most electron-rich double bond. This is because the alkene's pi bond acts as a nucleophile attacking the electrophilic oxygen of the peroxy acid. libretexts.org Therefore, double bonds with more alkyl substituents, which are more electron-donating, will react faster.

For instance, in a compound with both a monosubstituted and a trisubstituted double bond, the trisubstituted double bond will be epoxidized preferentially. Similarly, conjugated dienes often undergo selective epoxidation at the more substituted double bond. The oxidation of furan (B31954) derivatives, which are electron-rich aromatic systems, can also be achieved with mCPBA, leading to versatile intermediates for further synthesis. rsc.orgbaranlab.orgacs.org

| Substrate | Major Epoxidation Product | Rationale |

| Limonene (B3431351) | 1,2-Epoxide | The trisubstituted double bond is more nucleophilic than the disubstituted double bond. |

| Geraniol | 6,7-Epoxide | The trisubstituted double bond at the 6,7-position is more electron-rich. |

When an alkene has a stereocenter, particularly an allylic alcohol, the epoxidation with mCPBA can proceed with high diastereoselectivity. The hydroxyl group can direct the epoxidation to occur on the same face of the double bond to which it is situated. wikipedia.orgacs.org This directing effect is attributed to hydrogen bonding between the allylic alcohol and the incoming mCPBA molecule in the transition state. wikipedia.orgyoutube.com This interaction effectively locks the conformation of the substrate, leading to preferential delivery of the oxygen atom to the syn face relative to the hydroxyl group. wikipedia.org

This principle is particularly useful in the synthesis of complex molecules where precise control of stereochemistry is crucial. organic-chemistry.org For cyclic allylic alcohols, the diastereoselectivity can be very high, often favoring the formation of the cis-epoxy alcohol. youtube.com The stereochemical outcome can be influenced by factors such as the conformation of the allylic alcohol and the presence of other functional groups. cdnsciencepub.com

| Substrate | Major Diastereomer | Directing Influence |

| Cyclohex-2-en-1-ol | syn-Epoxide | Hydrogen bonding between the hydroxyl group and mCPBA. |

| Acyclic secondary allylic alcohols | threo-Epoxides (often) | Conformational preferences in the transition state to minimize allylic strain. cdnsciencepub.comacs.org |

In the epoxidation of certain substrates, such as cyclic dienes, the issue of kinetic versus thermodynamic control can arise. The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable one. In mCPBA epoxidations, the reaction is generally under kinetic control.

For example, in the epoxidation of cyclopentadiene, the initial epoxidation occurs to give the monoepoxide. If a second equivalent of mCPBA is used, the second epoxidation can occur either syn or anti to the first epoxide. The exo attack is often sterically favored, leading to the kinetic product. However, the stability of the resulting diepoxides can differ. Under standard epoxidation conditions (low temperature, short reaction time), the kinetic product distribution is observed.

Oxidation of Other Unsaturated Systems (e.g., enamines, silyl (B83357) enol ethers)

The utility of mCPBA extends beyond simple alkenes to other electron-rich unsaturated systems.

Enamines and Nitrogen Heterocycles: mCPBA can oxidize nitrogen-containing compounds. For instance, it is used for the N-oxidation of nitrogen heterocycles like pyridines and quinolines. researchgate.net The oxidation of enamines, which are nitrogen analogs of enols, can lead to various products depending on the structure of the enamine and the reaction conditions.

Silyl Enol Ethers: The oxidation of silyl enol ethers with mCPBA provides a powerful method for the synthesis of α-hydroxy carbonyl compounds, a transformation known as the Rubottom oxidation. wikipedia.orgthermofisher.com This reaction proceeds through a two-step sequence. First, the silyl enol ether is epoxidized to form a silyloxy oxirane intermediate. alfa-chemistry.comorganic-chemistry.org This intermediate is unstable and undergoes a subsequent rearrangement, driven by the release of ring strain, where the silyl group migrates from the oxygen to the adjacent carbon. nrochemistry.comyoutube.com This rearrangement is a type of Brook rearrangement. wikipedia.org Subsequent workup with an acid, base, or fluoride (B91410) source cleaves the silyl ether to yield the final α-hydroxy ketone or aldehyde. wikipedia.orgyoutube.com

The Rubottom oxidation is a high-yielding and synthetically useful method for the α-hydroxylation of carbonyl compounds. wikipedia.orgrsc.org

| Unsaturated System | Reagent | Intermediate | Final Product | Reaction Name |

| Silyl Enol Ether | mCPBA | Silyloxy oxirane | α-Hydroxy Carbonyl | Rubottom Oxidation |

| Pyridine (B92270) | mCPBA | - | Pyridine N-oxide | N-Oxidation |

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful reaction in organic synthesis that transforms ketones into esters and cyclic ketones into lactones using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgyoutube.com This oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group has become an indispensable tool for constructing complex molecular architectures. organic-chemistry.org

Mechanistic Investigations of Carbonyl Compounds to Esters/Lactones

The conversion of a ketone or aldehyde to an ester or lactone via the Baeyer-Villiger oxidation proceeds through a well-established multi-step mechanism. purechemistry.org The reaction is initiated by the protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgchemistrysteps.com This is followed by the nucleophilic attack of the peroxyacid on the activated carbonyl carbon. wikipedia.orgorganicchemistrytutor.com

This attack forms a key tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.org The crucial step of the reaction is the subsequent concerted rearrangement of this intermediate. wikipedia.orgstackexchange.com In this step, one of the alkyl or aryl groups attached to the original carbonyl carbon migrates from carbon to the adjacent, electron-deficient oxygen of the peroxide linkage. chemistrysteps.comorganicchemistrytutor.com This migration occurs simultaneously with the cleavage of the weak oxygen-oxygen bond, leading to the departure of a carboxylate anion (the conjugate base of m-chlorobenzoic acid). wikipedia.org This migration is typically the rate-determining step of the reaction. wikipedia.org The rearrangement results in the formation of a protonated ester, which is then deprotonated to yield the final ester or lactone product. chemistrysteps.comorganicchemistrytutor.com

Regioselectivity in Asymmetric Ketones

When an unsymmetrical ketone is used as the substrate, the oxygen atom can potentially be inserted on either side of the carbonyl group. The outcome of the reaction is not random but is governed by the inherent migratory aptitude of the substituents attached to the carbonyl carbon. youtube.com The reaction is highly regioselective, with the oxygen being inserted between the carbonyl carbon and the more substituted carbon atom. chemistrysteps.com This selectivity arises from the relative ability of the different groups to stabilize the partial positive charge that develops on the migrating carbon during the transition state of the rearrangement step. organic-chemistry.orgadichemistry.com

Extensive experimental studies have established a general order of migratory aptitude. chemistrysteps.comadichemistry.com The group with the higher migratory preference is the one that preferentially shifts to the oxygen atom. youtube.com

| Migratory Aptitude Rank | Group |

|---|---|

| 1 (Highest) | Hydrogen (H) |

| 2 | Tertiary alkyl |

| 3 | Cyclohexyl |

| 4 | Secondary alkyl |

| 5 | Aryl (Phenyl) |

| 6 | Primary alkyl |

| 7 (Lowest) | Methyl |

For aryl groups, the migratory aptitude is enhanced by the presence of electron-donating groups on the ring. chemistrysteps.com Conversely, electron-withdrawing groups on any substituent decrease the rate of migration. wikipedia.org An important feature of this migration is that it is stereoretentive; the stereochemistry of the migrating group is preserved in the final product. wikipedia.org

Stereoelectronic Effects and Migratory Aptitudes

Beyond the intrinsic electronic properties of the substituents, stereoelectronic effects play a critical role in controlling the outcome of the Baeyer-Villiger oxidation. wikipedia.org These effects relate to how the spatial arrangement of orbitals influences the reaction pathway. The products of the reaction are believed to be controlled by both primary and secondary stereoelectronic effects. wikipedia.org

The primary stereoelectronic effect dictates that for the migration to occur efficiently, the σ-orbital of the migrating group's C-C bond must be aligned anti-periplanar (in the same plane, but opposite) to the weak O-O σ* (antibonding) orbital of the peroxide group in the Criegee intermediate. wikipedia.orgresearchgate.net This specific orientation allows for optimal orbital overlap, facilitating the smooth transfer of the migrating group to the oxygen and the simultaneous cleavage of the O-O bond. wikipedia.org

A secondary stereoelectronic effect involves the orientation of a lone pair on the hydroxyl oxygen of the Criegee intermediate. This lone pair must be anti-periplanar to the migrating group, which allows for optimal overlap of the oxygen's nonbonding orbital with the σ* orbital of the migrating group's bond. wikipedia.org In some cases, particularly with sterically demanding substrates, these stereoelectronic requirements can override the predicted outcome based solely on the intrinsic migratory aptitude of the substituents. researchgate.net

Oxidation of Aldehydes (e.g., to formates, carboxylic acids)

When aldehydes are subjected to Baeyer-Villiger oxidation conditions with mCPBA, the outcome depends on the structure of the aldehyde. researchgate.net Due to the exceptionally high migratory aptitude of the hydrogen atom attached to the carbonyl, the reaction typically yields a carboxylic acid. chemistrysteps.comorganicchemistrytutor.com

However, research has shown that the product can be influenced by the aldehyde's substitution pattern. While linear, unbranched aliphatic aldehydes are oxidized to the corresponding carboxylic acids, α-branched aldehydes can undergo a Baeyer-Villiger oxidation to produce formate (B1220265) esters. researchgate.net This occurs because after the initial Criegee intermediate is formed, the migration of the α-branched alkyl group can compete with the hydrogen migration, leading to the formate product. researchgate.net In the case of α,β-unsaturated aldehydes, the reaction can be more complex, potentially leading to enolformates or products resulting from a cascade of oxidation and rearrangement steps. researchgate.net

Oxidation of Heteroatom Compounds

meta-Chloroperoxybenzoic acid is a versatile oxidizing agent not only for carbon-based functional groups but also for various heteroatoms, with organosulfur compounds being a prominent example. organic-chemistry.org

Oxidation of Organosulfur Compounds

The oxidation of organosulfur compounds with mCPBA provides a reliable method for the synthesis of sulfoxides and sulfones. organic-chemistry.orgucla.edu The sulfur atom in a sulfide (B99878) (thioether) is readily oxidized by mCPBA. The reaction can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone by adjusting the stoichiometry of the oxidant and the reaction temperature. google.com

Sulfide to Sulfoxide : Using one equivalent of mCPBA, typically at low temperatures (e.g., 0 °C), selectively oxidizes the sulfide to the corresponding sulfoxide. google.com

Sulfide to Sulfone : The use of two or more equivalents of mCPBA, often at slightly higher temperatures (e.g., 35 °C or room temperature), leads to the further oxidation of the intermediate sulfoxide to the sulfone. google.com

This temperature-dictated selectivity provides a simple and metal-free method for preparing these two important classes of organosulfur compounds.

| Substrate | Product at 0 °C (Yield) | Product at 35 °C (Yield) |

|---|---|---|

| Phenylbutylthioether | Phenylbutylsulfoxide (81%) | Phenylbutylsulfone (81%) |

| 4-Methoxyphenyl-tert-butyl sulfide | 4-Methoxyphenyl-tert-butyl sulfoxide (78%) | 4-Methoxyphenyl-tert-butyl sulfone (75%) |

| 4-Chlorophenyl-tert-butyl sulfide | 4-Chlorophenyl-tert-butyl sulfoxide (80%) | 4-Chlorophenyl-tert-butyl sulfone (79%) |

| Isopropylphenyl sulfide | Isopropylphenyl sulfoxide (76%) | Isopropylphenyl sulfone (72%) |

Beyond sulfides, mCPBA has been utilized in the specific oxidation of disulfide bonds. Research has demonstrated that mCPBA can rapidly and specifically oxidize a disulfide bond to a thiosulfinate group (S(=O)-S). nih.gov This transformation is valuable in analytical chemistry, particularly in the field of proteomics, for mapping disulfide linkages within peptides and proteins. nih.gov

Oxidation of Organonitrogen Compounds

mCPBA is a highly effective reagent for the oxidation of various organonitrogen compounds, including amines, nitrogen-containing heterocycles, and imines. organic-chemistry.org

The oxidation of amines with mCPBA can lead to a variety of products depending on the structure of the amine (primary, secondary, or tertiary) and the reaction conditions.

Tertiary Amines to N-oxides: Tertiary amines are readily oxidized by mCPBA to the corresponding amine N-oxides. thieme-connect.de The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic terminal oxygen of the peroxy acid. stackexchange.com This transformation is general for a wide range of tertiary amines, including those with aliphatic and aromatic substituents.

Secondary Amines to Nitroxides: Secondary amines can be oxidized with mCPBA to form stable nitroxyl (B88944) free radicals, also known as nitroxides. rsc.org This conversion is a common method for synthesizing these important compounds, which are used as spin probes. The oxidation proceeds through an intermediate hydroxylamine, which is further oxidized to the nitroxide. rsc.org

Primary Amines to Oximes and Nitroalkanes: The oxidation of primary aliphatic amines with mCPBA can be controlled to yield either oximes or nitroalkanes. An efficient and rapid oxidation of various aliphatic amines to oximes in high conversion (>90% selectivity) can be achieved using mCPBA in ethyl acetate (B1210297) at room temperature. organic-chemistry.orgacs.org On the other hand, treatment of primary aliphatic or aromatic amines with an excess of mCPBA, often in a halocarbon solvent like 1,2-dichloroethane, leads to the formation of nitroalkanes or nitroarenes in good yields. scribd.commdpi.comdaneshyari.com The reaction is believed to proceed through intermediate nitroso compounds. researchgate.net

Table 2: Oxidation of Various Amines with mCPBA

| Amine Type | Substrate Example | Product |

|---|---|---|

| Tertiary Amine | Piperazine derivative | Piperazine 1,4-dioxide thieme-connect.de |

| Secondary Amine | General R₂NH | Nitroxide (R₂N-O•) rsc.org |

| Primary Aliphatic Amine | Benzylamine | Benzaldoxime (E-isomer) acs.org |

| Primary Aliphatic Amine | Cyclohexylamine | Nitrocyclohexane scribd.com |

Nitrogen atoms within heterocyclic rings can also be selectively oxidized by mCPBA. This reaction is a fundamental method for the synthesis of heterocyclic N-oxides. For example, the nitrogen atoms in pyridine, pyrimidine, and quinoline (B57606) rings can be oxidized to their respective N-oxides. These N-oxides are versatile intermediates in organic synthesis, allowing for further functionalization of the heterocyclic ring.

The oxidation of electron-rich heterocycles like indoles with mCPBA can lead to various products depending on the substitution pattern and reaction conditions. The reaction can result in the formation of oxindoles or other oxidized indole (B1671886) derivatives. The electrophilic nature of mCPBA facilitates attack at the electron-rich positions of the indole nucleus.

Imines react with mCPBA to form oxaziridines, which are three-membered heterocyclic rings containing oxygen, nitrogen, and carbon. acs.orgnih.gov This reaction is the most common and standard method for oxaziridine (B8769555) synthesis. nih.govresearchgate.net The oxidation is believed to proceed via a two-step mechanism involving the initial nucleophilic attack of the imine nitrogen on the peroxy acid. acs.org

The reaction is applicable to a wide range of imines derived from both aliphatic and aromatic aldehydes and various amines. researchgate.net In some cases, the initially formed oxaziridine can undergo rearrangement, especially in the presence of a Lewis acid like BF₃·OEt₂. This rearrangement can lead to the formation of amides, where the product is influenced by the electronic properties of the substituents on the imine. organic-chemistry.org

Oxidation of Organoselenium and Organophosphorus Compounds

meta-Chloroperoxybenzoic acid is a proficient reagent for the oxidation of organoselenium compounds. The selenium atom in selenides is readily oxidized by mCPBA to form selenoxides. This transformation is a key step in the widely used selenoxide elimination reaction to introduce carbon-carbon double bonds. The reaction proceeds through a syn-elimination pathway via a five-membered cyclic transition state. For substrates where the resulting olefin might be sensitive to oxidation, mCPBA is a preferred oxidant as it can effectively oxidize the selenide (B1212193) at temperatures below which the elimination occurs, ensuring the oxidant is consumed before the elimination step begins wikipedia.org.

The oxidation of α-phenylseleno aldehydes and ketones with mCPBA is a common method for preparing α,β-unsaturated carbonyl compounds wikipedia.org. Beyond simple elimination, treating alkyl phenyl selenides with an excess of mCPBA in an alcohol solvent can lead to the substitution of the phenylselenium group with an alkoxy group, forming dialkyl ethers rsc.org. In some cases, such as with (Z)-1,2-bis(phenylseleno)-1-alkenes, oxidation with mCPBA can lead to a novel anti-elimination pathway oup.com. The oxidation of certain organoselenium compounds with mCPBA can also precede other transformations, like the Pummerer rearrangement mdpi.com.

Similarly, mCPBA is effective for the oxidation of organophosphorus compounds. Trivalent phosphorus compounds, such as phosphines, are readily oxidized to their corresponding pentavalent phosphine (B1218219) oxides acs.orgthieme-connect.de. The strong P=O bond formation provides a significant thermodynamic driving force for this reaction. This method is straightforward and applicable to a wide range of phosphines, including triaryl-, alkyldiaryl-, and dialkyl(aryl)phosphines thieme-connect.de.

Oxidation of Organoboron Compounds (e.g., arylboronic acids to phenols)

The conversion of arylboronic acids to phenols is a valuable transformation in organic synthesis, and mCPBA has been established as a highly effective reagent for this purpose. This method offers a mild, efficient, and metal-free alternative to traditional hydroxylation protocols. The reaction typically proceeds at room temperature in an aqueous ethanol (B145695) solution, furnishing phenols in excellent yields, often exceeding 95% wikipedia.orgrsc.org.

A key advantage of this method is its tolerance of a wide array of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents rsc.org. Mechanistic investigations involving isotopically labeled water (H₂¹⁸O) have indicated that the oxygen atom incorporated into the phenol (B47542) product originates from mCPBA, not from the water in the solvent wikipedia.orgrsc.org. The proposed mechanism involves the reaction of mCPBA with the arylboronic acid to form an intermediate that subsequently rearranges and hydrolyzes to yield the corresponding phenol rsc.org.

| Arylboronic Acid | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | H₂O-EtOH (1:2) | 6 | 97-98 |

| 4-Methylphenylboronic acid | H₂O-EtOH (1:2) | 5 | 99 |

| 4-Methoxyphenylboronic acid | H₂O-EtOH (1:2) | 5 | 99 |

| 4-Chlorophenylboronic acid | H₂O-EtOH (1:2) | 8 | 96 |

| 3-Nitrophenylboronic acid | H₂O-EtOH (1:2) | 8 | 95 |

| 2-Naphthylboronic acid | H₂O-EtOH (1:2) | 6 | 98 |

C-H Bond Functionalization

Hydroxylation of Alkanes and C-H Bonds

The selective functionalization of inert C-H bonds in alkanes is a significant challenge in organic chemistry. mCPBA, particularly in conjunction with transition metal catalysts, has been employed for the hydroxylation of these unactivated bonds. Complexes of iron, nickel, and cobalt have been shown to catalyze the oxidation of alkanes with mCPBA under mild conditions mdpi.comnih.goveurekaselect.com. These reactions can exhibit high turnover numbers and selectivity for the alcohol product over further oxidation to ketones nih.gov.

The stereoselectivity of these hydroxylations has been a key area of investigation. For instance, the oxidation of cis-1,2-dimethylcyclohexane (B165935) using certain cobalt complexes as catalysts with mCPBA can proceed with high stereoretention, indicating a mechanism that avoids the formation of long-lived, freely diffusing radicals eurekaselect.comorganic-chemistry.org. The interaction between the alkane and the oxidant can occur without generating free alkyl radicals, leading to highly stereoselective oxygenation of tertiary C-H bonds thieme-connect.demdpi.com.

Activation and Functionalization of Sp3 C-H Bonds

The activation of sp³ C-H bonds using mCPBA-based systems has been the subject of extensive mechanistic study. The precise nature of the species responsible for hydrogen atom abstraction is a topic of ongoing discussion mdpi.com. One proposed pathway involves the formation of high-valent metal-oxo or metal-oxyl species that directly cleave the C-H bond nih.gov.

However, an alternative mechanism suggests a free-radical chain process. In this pathway, the metal catalyst facilitates the decomposition of mCPBA to generate a m-chlorobenzoyloxy radical organic-chemistry.orgrsc.org. This radical is capable of abstracting a hydrogen atom from the alkane to form an alkyl radical. This alkyl radical then reacts with another molecule of mCPBA to yield the alcohol product and regenerate the aroyloxy radical, thus propagating the chain organic-chemistry.orgrsc.org. Evidence for this radical mechanism includes the lack of a significant ligand effect in some systems and the detection of carbon-centered radical intermediates organic-chemistry.orgrsc.org. The dominant mechanism can depend on the specific catalyst and reaction conditions employed.

| Alkane | Catalyst System | Major Product(s) | Yield (%) / Selectivity | Reference |

|---|---|---|---|---|

| Cyclohexane (B81311) | Iron(III) Complex | Cyclohexanol (B46403) | High TON (2750), 93% alcohol selectivity | nih.gov |

| cis-1,2-Dimethylcyclohexane | Cobalt π-complex | cis-1,2-Dimethylcyclohexan-1-ol | 53% yield, high stereoselectivity (trans/cis ratio 0.06) | thieme-connect.demdpi.com |

| Adamantane | Nickel Complex | Adamantan-1-ol, Adamantan-2-ol | 3°:2° bond selectivity of 12.5 to 17.3 | mdpi.com |

| Cyclohexane | Hexanuclear Ni(II) Complex | Cyclohexanol, Cyclohexanone (B45756) | 24% total yield | mdpi.com |

Oxidative Ring Contraction

An innovative application of mCPBA is in the oxidative ring contraction of cyclobutene (B1205218) derivatives to selectively form cyclopropylketones organic-chemistry.orgrochester.edu. This transformation proceeds under mild conditions, typically at room temperature, and demonstrates tolerance to a variety of functional groups organic-chemistry.orgrochester.edu. This method provides a straightforward and valuable route to access polyfunctionalized cyclopropyl (B3062369) motifs, which are considered privileged structures in medicinal chemistry masterorganicchemistry.com. Comprehensive mechanistic studies have supported the development and generalization of this novel rearrangement masterorganicchemistry.com.

Other Oxidative Transformations

This section falls outside the specified scope of the article.

Oxidation of Active Methylene (B1212753) Groups

The oxidation of active methylene groups, particularly in the form of silyl enol ethers, to afford α-hydroxy ketones is a significant transformation in organic synthesis, known as the Rubottom oxidation. organic-chemistry.orgchemicalbook.com This reaction proceeds by the epoxidation of the electron-rich double bond of the silyl enol ether by mCPBA. organic-chemistry.org The resulting strained epoxide ring then undergoes a rearrangement, which involves the migration of the silyl group to the epoxide oxygen, yielding a silylated α-hydroxy ketone. organic-chemistry.org Subsequent aqueous workup removes the silyl protecting group to give the final α-hydroxy ketone product. chemicalbook.com

The reaction is typically performed in dichloromethane (B109758) (CH2Cl2) at low temperatures (0 °C) with a slight excess of mCPBA. chemicalbook.com The process is valued for its ability to introduce a hydroxyl group at the α-position to a carbonyl group, a common structural motif in many biologically active molecules and natural products.

Mechanistic studies have indicated that the key step is the rearrangement of an intermediate epoxide. orgsyn.org The reaction pathway involves the migration of the silyl group from the enol oxygen to the epoxide oxygen. orgsyn.org

Table 1: Examples of Rubottom Oxidation

| Substrate (Silyl Enol Ether) | Product (α-Hydroxy Ketone) | Typical Conditions | Reference |

|---|---|---|---|

| 1-(Trimethylsilyloxy)cyclohexene | 2-Hydroxycyclohexanone | mCPBA, CH2Cl2, 0 °C | chemicalbook.com |

| (Z)-1-Phenyl-1-(trimethylsilyloxy)prop-1-ene | 2-Hydroxy-1-phenylpropan-1-one | mCPBA, CH2Cl2, 0 °C | organic-chemistry.org |

Oxidative Rearrangements

One of the most prominent oxidative rearrangements utilizing mCPBA is the Baeyer-Villiger oxidation. masterorganicchemistry.com This reaction converts ketones into esters and cyclic ketones into lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. chemistrysteps.comwikipedia.org

The mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a tetrahedral intermediate, often called the Criegee intermediate. chemistrysteps.comadichemistry.com This intermediate then undergoes a concerted rearrangement where one of the groups attached to the carbonyl carbon migrates to the adjacent, electron-deficient oxygen atom, leading to the formation of the ester or lactone. chemistrysteps.com

The regioselectivity of the Baeyer-Villiger oxidation is a key feature and is determined by the migratory aptitude of the substituents on the ketone. The general order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. chemistrysteps.com This predictable selectivity makes it a powerful tool for synthetic chemists. For instance, the oxidation of an unsymmetrical ketone will result in the oxygen atom being inserted between the carbonyl carbon and the more substituted carbon. chemistrysteps.com

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Group | Migratory Aptitude |

|---|---|

| Hydrogen | Highest |

| Tertiary Alkyl | High |

| Secondary Alkyl / Aryl | Moderate |

| Primary Alkyl | Low |

| Methyl | Lowest |

Cyclization Reactions

mCPBA can induce cyclization reactions through the oxidation of specific functional groups within a molecule, leading to the formation of cyclic structures. A notable example is the oxidative cyclization of unsaturated alcohols. This process often involves the epoxidation of an alkene by mCPBA. libretexts.org The resulting epoxide can then be attacked intramolecularly by a nucleophilic group, such as a hydroxyl group, present in the same molecule. This acid-catalyzed ring-opening of the epoxide leads to the formation of cyclic ethers.

Another application is the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes to yield 2-arylbenzofurans, where mCPBA acts as the terminal oxidant in the presence of a catalyst like (diacetoxyiodo)benzene. organic-chemistry.org Similarly, Michael adducts of activated methylene compounds can be cyclized to form highly functionalized cyclopropanes using mCPBA as the terminal oxidant in an iodine-catalyzed reaction. organic-chemistry.org These methods provide efficient pathways to valuable heterocyclic and carbocyclic frameworks under relatively mild conditions.

Stereochemical Control in Mcpba Mediated Reactions

Diastereoselectivity

Diastereoselectivity in mCPBA epoxidations refers to the preferential formation of one diastereomer over another. This selectivity is often dictated by the existing stereochemistry within the substrate molecule.

The inherent structural and electronic features of a substrate can profoundly influence the direction of attack by mCPBA, leading to high levels of diastereoselectivity. This control is typically exerted by steric hindrance or by the presence of functional groups that can direct the incoming reagent.

In the epoxidation of chiral enecarbamates, the presence of a chiral auxiliary, such as an oxazolidinone, can lead to significant diastereofacial differentiation. The steric interaction between substituents on the chiral auxiliary and the approaching mCPBA molecule dictates which face of the double bond is oxidized. For instance, chiral oxazolidinone-substituted enecarbamates have been epoxidized with diastereoselectivities of up to 93:7. nih.gov The Z/E configuration of the double bond and the nature of other substituents also play a crucial role in determining the degree of diastereoselectivity. acs.org

Another prominent example of substrate control is observed in the epoxidation of allylic alcohols. The hydroxyl group can form a hydrogen bond with the incoming peroxy acid, directing the epoxidation to the syn face of the double bond relative to the hydroxyl group. This directing effect is a key principle in achieving high diastereoselectivity. wikipedia.org For cyclic allylic alcohols, this directing effect is particularly strong, often leading to the formation of a single diastereomer. ic.ac.uk

The diastereoselectivity of mCPBA epoxidation is also evident in reactions with alkenes bearing pre-existing chiral centers. The two faces of the alkene are in different steric environments, causing mCPBA to preferentially attack the less hindered face. masterorganicchemistry.com For example, the epoxidation of a bicyclic alkene can result in a 99:1 mixture of diastereomers. masterorganicchemistry.com

A study on the epoxidation of chiral oxazolidine-substituted olefins with a urea (B33335) group demonstrated high diastereoselectivity (up to >98:2). This selectivity is attributed to hydrogen bonding between a remote NH group of the urea functionality and the mCPBA. researchgate.net

Table 1: Examples of Substrate-Controlled Diastereoselectivity in mCPBA Epoxidation

| Substrate Type | Directing Group/Feature | Diastereomeric Ratio (dr) | Reference |

| Chiral Oxazolidinone-Substituted Enecarbamates | Steric bulk of chiral auxiliary | Up to 93:7 | nih.gov |

| Allylic Alcohols | Hydrogen bonding from hydroxyl group | High syn-selectivity | wikipedia.org |

| Bicyclic Alkenes | Steric hindrance from existing ring structure | 99:1 | masterorganicchemistry.com |

| Chiral Oxazolidine-Substituted Olefins with Urea Group | Hydrogen bonding from remote NH group | Up to >98:2 | researchgate.net |

| Allylic Diols from Baylis-Hillman Adducts | Not specified | Highly diastereoselective | organic-chemistry.org |

Stereocenters that are not directly adjacent to the reacting double bond can also influence the stereochemical outcome of an mCPBA epoxidation. While the effect is generally less pronounced than that of adjacent stereocenters or directing groups, it can still be significant. The conformation of the molecule, dictated by these remote stereocenters, can create a steric bias, favoring the approach of mCPBA from one face of the alkene over the other.

Enantioselectivity

While mCPBA itself is an achiral reagent and does not induce enantioselectivity in the epoxidation of prochiral alkenes, it is a component in some historically significant asymmetric epoxidation methods. The most notable of these is the Sharpless Asymmetric Epoxidation. It is crucial to understand that in this reaction, mCPBA is not the direct source of chirality. Instead, the enantioselectivity is achieved through the use of a chiral catalyst system.

The Sharpless epoxidation specifically targets allylic alcohols and employs a catalytic system consisting of titanium tetraisopropoxide (Ti(Oi-Pr)₄), a chiral diethyl tartrate (DET), and an oxidant. masterorganicchemistry.comyoutube.com While tert-butyl hydroperoxide (TBHP) is the most common oxidant used in the Sharpless epoxidation, mCPBA can also be used, although it is less common. ic.ac.uk The chiral tartrate ligand complexes with the titanium center to create a chiral environment that directs the oxidant to one face of the alkene, resulting in high enantiomeric excesses (ee). youtube.com The hydroxyl group of the allylic alcohol is essential as it coordinates to the titanium catalyst, a prerequisite for the directed oxidation. masterorganicchemistry.com

It is important to reiterate that the enantioselectivity of the Sharpless epoxidation arises from the chiral ligand and the metal catalyst, not from mCPBA itself. Without the chiral catalyst, the epoxidation of an allylic alcohol with mCPBA alone would typically result in a racemic or diastereomeric mixture, depending on the substrate. youtube.com

Peptide-based catalysts have also been explored for the enantioselective epoxidation of allylic alcohols, using hydrogen peroxide as the oxidant in a system that can be compared to mCPBA in terms of product selectivity for certain substrates like farnesol. nih.gov

Regioselectivity

Regioselectivity refers to the preference for mCPBA to react with one functional group or site over another in a molecule containing multiple reactive sites. In the context of alkenes, this often means the selective epoxidation of one double bond over another in a polyene.

The regioselectivity of mCPBA epoxidation is primarily governed by a combination of electronic and steric factors.

Electronic Effects: mCPBA is an electrophilic oxidant, meaning it preferentially reacts with electron-rich double bonds. ic.ac.uk Therefore, in a molecule with multiple double bonds, the one that is more substituted with electron-donating groups (such as alkyl groups) will generally react faster. This is a dominant factor in determining which double bond in a polyene will be epoxidized. For example, in the epoxidation of limonene (B3431351), which has two double bonds, theoretical studies show that mCPBA preferentially attacks the more substituted, endocyclic double bond. imist.ma

Steric Effects: The steric environment around the double bond also plays a crucial role. mCPBA will more readily attack the less sterically hindered face of a double bond. ic.ac.uk In cases where electronic effects are similar for two different double bonds, the less sterically congested one will be preferentially epoxidized.

In substrates containing both a ketone and a double bond, a competition between Baeyer-Villiger oxidation of the ketone and epoxidation of the alkene can occur. The outcome is often substrate-dependent. For instance, in certain steroid systems, the Baeyer-Villiger oxidation of an enone is the dominant process. stackexchange.com

The presence of certain functional groups, particularly hydroxyl groups, can direct the epoxidation to a specific double bond or face of a double bond, overriding the inherent electronic and steric preferences. This is known as a directed oxidation.

As mentioned in the context of diastereoselectivity, the hydroxyl group of an allylic alcohol can form a hydrogen bond with mCPBA, directing the epoxidation to the syn face of the nearby double bond. wikipedia.orgyoutube.com This directing effect can also enhance the regioselectivity. In a molecule with multiple double bonds, the one that is allylic to a hydroxyl group will be preferentially epoxidized, even if it is not the most electron-rich double bond in the molecule. stackexchange.com This is due to the pre-coordination of the mCPBA to the hydroxyl group, which effectively increases the local concentration of the oxidant near the allylic double bond.

This directing effect is also observed for homoallylic alcohols, although it is generally weaker than for allylic alcohols. wikipedia.org The ability to direct the oxidation to a specific site provides a powerful tool for controlling the outcome of reactions in complex molecules.

Table 2: Factors Influencing Regioselectivity of mCPBA Oxidations

| Factor | Description | Example Outcome |

| Electronic Effects | mCPBA is electrophilic and favors electron-rich alkenes. | Trisubstituted double bonds react faster than disubstituted ones. |

| Steric Effects | mCPBA attacks the less sterically hindered double bond or face. | Terminal double bonds may be favored over more substituted but hindered internal double bonds. |

| Directed Oxidation | Functional groups (e.g., -OH) can direct mCPBA to a specific site via hydrogen bonding. | An allylic double bond is epoxidized in preference to a more electron-rich but non-allylic double bond. |

| Competing Reactions | Other functional groups (e.g., ketones) can also react with mCPBA. | Competition between epoxidation and Baeyer-Villiger oxidation. |

Catalytic Systems Involving P Chloroperbenzoic Acid

Metal-Catalyzed Oxidations

Metal-catalyzed oxidations using p-CPBA are a cornerstone of modern synthetic chemistry, providing efficient pathways for the functionalization of C-H bonds and the epoxidation of olefins. mdpi.comsemanticscholar.org The catalyst's role is not only to activate the O-O bond in the peracid but also to direct the reaction's selectivity and suppress undesirable side reactions, such as those initiated by free radicals. semanticscholar.orgresearchgate.net A range of transition metals has been successfully employed for these purposes, each exhibiting unique catalytic properties.

Complexes of first-row transition metals such as nickel, cobalt, iron, and manganese are widely used as catalysts for oxidations with p-CPBA and its more common isomer, m-CPBA. mdpi.commdpi.com These metals are abundant and can access multiple oxidation states, a key feature for facilitating redox catalysis. They have proven effective in catalyzing challenging reactions like the hydroxylation of alkanes and the epoxidation of alkenes. mdpi.comnih.gov

Nickel(II) complexes, in particular, have garnered significant attention for their ability to catalyze C-H oxidation and epoxidation reactions with high efficiency. mdpi.comresearchgate.net For instance, Ni(II) complexes supported by various nitrogen-donor ligands can oxidize cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) with high turnover numbers (TONs). mdpi.comresearchgate.net Similarly, iron and manganese porphyrin complexes are well-established biomimetic models of cytochrome P450 enzymes and utilize oxidants like p-CPBA to functionalize strong C-H bonds. nih.govnih.govacs.org Cobalt complexes have also been shown to be effective, particularly in the stereoselective oxidation of alkanes. nih.govnih.gov

Table 1: Performance of Various Nickel(II) Catalysts in Alkane Oxidation using m-CPBA

| Catalyst | Substrate | Products | Total TON | Yield (%) | Reference |

| [NiII(L1)(OAc)(H2O)]BPh4 | Cyclohexane | Cyclohexanol, Cyclohexanone | 656 | ~66 | mdpi.com |

| [NiII(L1)(OAc)(H2O)]BPh4 | Cyclooctane | Cyclooctanol, Cyclooctanone | 676 | 68 | mdpi.com |

| NiII(L4a)(H2O)(CH3CN)2 | Cyclohexane | Cyclohexanol, Cyclohexanone | - | 73 | mdpi.com |

| NiII(L5c)(CH3CN)2 | Cyclohexane | Cyclohexanol, Cyclohexanone, ε-caprolactone | 484 | 48 | mdpi.com |

| [Ni(PA)(phen)(CH3CN)2]BPh4 | Cyclohexane | Cyclohexanol, Cyclohexanone | 569 | - | researchgate.net |

Data derived from studies using m-CPBA, a close analogue of p-CPBA. TON = Turnover Number. L1 = tris(2-pyridylmethyl)amine; L4a = N,N-dimethyl-N',N'-bis(pyrid-2-ylmethyl)ethane-1,2-diamine; L5c = N-methyl-N,N′-bis(pyrid-2-ylmethyl)-N′-(6-methylpyrid-2-ylmethyl)ethylenediamine; PA = Picolinate; phen = 1,10-phenanthroline.

A central feature of many metal-catalyzed oxidations involving p-CPBA is the formation of high-valence metal-oxo (HVMO) species. mdpi.comsemanticscholar.orgresearchgate.net These transient intermediates are widely accepted as the key oxidizing agents responsible for oxygen atom transfer to the substrate. mdpi.comsemanticscholar.org The catalytic cycle typically involves the reaction of the metal complex (e.g., in an Fe(II) or Ni(II) state) with p-CPBA. This interaction leads to the cleavage of the peracid's O-O bond and the formation of a metal center in a higher oxidation state with a bound oxo ligand, such as an iron(IV)-oxo or nickel(III)-oxo species. mdpi.comnih.gov

In biomimetic studies of cytochrome P450, for example, the reaction of iron(III) porphyrin complexes with oxidants like p-CPBA generates an iron(IV)-oxo porphyrin π-cation radical, which is a potent oxidant capable of hydroxylating alkanes. nih.govnih.gov Similarly, non-heme iron systems react with p-CPBA to form well-characterized Fe(IV)-oxo complexes. nih.gov The reactivity of these HVMO species can be finely tuned by the surrounding ligand environment, which influences their stability and selectivity. mdpi.comsemanticscholar.org

The ligand framework supporting the metal center plays a critical role in determining the efficacy and selectivity of the catalytic system. mdpi.comresearchgate.net The steric and electronic properties of the ligands can influence the accessibility of the metal's active site, the stability of the reactive intermediates (including HVMO species), and the pathway of the reaction. mdpi.comnih.gov

For example, in studies with nickel(II) complexes, the denticity and electronic nature of the nitrogen-donor ligands significantly impact catalytic activity. researchgate.net It has been observed that replacing a bidentate co-ligand with a tridentate one, or using a ligand capable of strong π-back bonding like 1,10-phenanthroline, can enhance catalytic activity in alkane hydroxylation. researchgate.net Conversely, introducing bulky groups near the metal center can sterically hinder the approach of the substrate, leading to decreased activity. researchgate.net The ligand can also influence the selectivity of the oxidation. In the oxidation of adamantane, different nickel complexes show varying selectivities for the tertiary (3°) versus secondary (2°) C-H bonds, a parameter that is directly modulated by the ligand's structure. mdpi.comresearchgate.net

The activation of p-CPBA by a metal catalyst proceeds via the cleavage of the weak O-O bond. This cleavage can occur through two primary mechanistic pathways: heterolysis or homolysis. The preferred pathway is highly dependent on the nature of the metal catalyst, particularly its oxidation state and ligand environment. nih.gov

Heterolytic Cleavage: In this pathway, the O-O bond breaks asymmetrically, typically resulting in the formation of a high-valent metal-oxo species and a molecule of p-chlorobenzoic acid. This is often the desired pathway for selective oxygen atom transfer reactions. nih.govnih.gov For example, the reaction of an Fe(II) complex with p-CPBA often proceeds via heterolysis to generate an Fe(IV)-oxo species. nih.govnih.gov

Homolytic Cleavage: This pathway involves the symmetric cleavage of the O-O bond, generating radical species. In the context of an iron catalyst, an Fe(III) center can promote O-O bond homolysis. nih.govnih.gov This can lead to less selective, free-radical-based oxidation pathways, which are often suppressed in controlled catalytic systems. semanticscholar.orgrsc.org